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Compound of Interest

Compound Name: Methocinnamox

Cat. No.: B1462759 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of Methocinnamox (MCAM)

Introduction
Methocinnamox (MCAM) is a novel, potent, and long-acting μ-opioid receptor (MOR)

antagonist that has garnered significant interest for its potential as a therapeutic agent for

opioid use disorder (OUD) and opioid overdose.[1][2][3] Its unique pharmacological profile,

characterized by pseudo-irreversible and insurmountable antagonism at the MOR,

distinguishes it from currently available treatments like naloxone and naltrexone.[1][4] This

technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology,

and key experimental protocols related to MCAM, intended for researchers, scientists, and drug

development professionals.

Discovery and History
Methocinnamox was first described in the scientific literature in 2000.[4][5] It emerged from a

research program aimed at discovering molecules with properties similar to buprenorphine,

which led to the synthesis of several related compounds.[1][4] Initially, its potential was

primarily seen in the context of opioid receptor research; however, its unique long-lasting

antagonist effects have since positioned it as a promising candidate for clinical development.[6]

As of late 2024, MCAM is undergoing further development with the aim of submitting an

Investigational New Drug (IND) application and initiating Phase 1 clinical trials.[7]
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IUPAC Name: (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-

2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-

methylphenyl)prop-2-enamide[4]

Molecular Formula: C₃₀H₃₂N₂O₄[4]

Molar Mass: 484.596 g·mol⁻¹[4]

Other Names: MCAM, M-CAM[4]

Synthesis Overview
The synthesis of MCAM hydrochloride has been established and scaled up for further

development.[7][8] While specific proprietary details of the large-scale synthesis may vary, the

fundamental chemical structure suggests a multi-step process involving the modification of a

buprenorphine-related scaffold. A key step in the synthesis of related compounds involves the

formation of an acrylamide linkage. This is often achieved by reacting an amine with an acryloyl

chloride or a substituted cinnamic acid. For instance, the synthesis of (E)-3-(substituted

phenyl)-N-(pyridin-2-yl) acrylamide derivatives involves the reaction of 2-aminopyridine with

substituted cinnamic acid in the presence of a coupling agent like phosphorus oxychloride

(POCl₃) and a base such as triethylamine. A similar strategy can be envisioned for the final

step in MCAM synthesis.
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A potential high-level synthesis workflow for Methocinnamox (MCAM).

Pharmacology and Mechanism of Action
MCAM exhibits a complex and unique pharmacological profile at opioid receptors. It acts as a

pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR) and as a

competitive, reversible antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[4]

The antagonism at the MOR is considered "pseudo-irreversible" because MCAM does not form

a covalent bond with the receptor, yet it dissociates extremely slowly, if at all.[4][9] This results

in a long-lasting and insurmountable blockade of MOR activation by agonists like morphine,

fentanyl, and heroin.[1][4] The effects of a single dose of MCAM can last for weeks to over two
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months in animal models.[1] This prolonged action is attributed to its pharmacodynamic

properties (i.e., its persistent binding to the MOR) rather than a long pharmacokinetic half-life.

[9][10]

Recent studies suggest a dual mechanism at the MOR:

Orthosteric Binding: MCAM binds to the primary (orthosteric) site of the MOR, directly

blocking opioid agonists from binding in a pseudo-irreversible manner.[4][11]

Allosteric Modulation: MCAM also appears to bind to a secondary (allosteric) site on the

MOR with lower affinity. This allosteric interaction can modulate the affinity and/or intrinsic

activity of opioid agonists.[4][12]

This dual-action mechanism contributes to its potent and insurmountable antagonism.
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Signaling pathway of μ-opioid receptor (MOR) and blockade by MCAM.

Quantitative Pharmacological Data
The following tables summarize key quantitative data for Methocinnamox.

Table 1: Opioid Receptor Binding Affinities of Methocinnamox (MCAM)
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Receptor Subtype
Binding Affinity
(nM)

Selectivity Ratio
(vs. μ)

Reference

μ (mu) 0.6 - [1][4]

δ (delta) 2.2 3.7-fold [1][4]

| κ (kappa) | 4.9 | 8.2-fold |[1][4] |

Table 2: Pharmacokinetic Parameters of Methocinnamox (MCAM) in Rhesus Monkeys (s.c.

administration)

Parameter Value Reference

Time to Peak
Concentration (Tmax)

15 - 45 minutes [9][10]

| Elimination Half-life (t½) | ~70 minutes (range: 13.7 - 199.8 min) |[4][9][10] |

Table 3: In Vitro Functional Antagonism of Methocinnamox (MCAM) in HEK Cells

Agonist
MCAM Pre-
treatment

Effect on
Agonist
Potency
(pEC₅₀)

Effect on
Maximal
Response
(Eₘₐₓ)

Reference

DAMGO
2 hours (with
washout)

↓ (from 7.99 to
6.56)

↓ (from 35% to
17% inhibition)

[13]

| Fentanyl | 2 hours | ↑ (~10-fold) | ↓ (to 17% of forskolin stimulation) |[13] |

Experimental Protocols
The pharmacological characterization of MCAM has involved a range of in vitro and in vivo

experimental procedures.

In Vitro Radioligand Binding Assays

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://en.wikipedia.org/wiki/Methocinnamox
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://en.wikipedia.org/wiki/Methocinnamox
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://en.wikipedia.org/wiki/Methocinnamox
https://www.benchchem.com/product/b1462759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7547678/
https://researchportal.bath.ac.uk/en/publications/effects-of-acute-and-repeated-treatment-with-methocinnamox-a-mu-o/
https://en.wikipedia.org/wiki/Methocinnamox
https://pmc.ncbi.nlm.nih.gov/articles/PMC7547678/
https://researchportal.bath.ac.uk/en/publications/effects-of-acute-and-repeated-treatment-with-methocinnamox-a-mu-o/
https://www.benchchem.com/product/b1462759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8554411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8554411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the binding affinity of MCAM for μ, δ, and κ opioid receptors.

Methodology:

Preparation: Homogenates of mouse cortical tissue or membranes from cells expressing

specific human opioid receptors are prepared.[1]

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO

for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of

MCAM.

Separation: Bound and free radioligand are separated via rapid filtration through glass

fiber filters.

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation

counting.

Analysis: Data are analyzed using non-linear regression to determine the inhibition

constant (Ki) of MCAM for each receptor subtype.

cAMP Production Inhibition Assay
Objective: To assess the functional antagonism of MCAM at the MOR.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human MOR are

cultured.[12]

Pre-treatment: Cells are pre-treated with MCAM or vehicle for a specified duration (e.g.,

15 minutes to 2 hours).[13] In some experiments, a washout step is performed to test for

reversibility.[13]

Stimulation: Cells are stimulated with forskolin (to induce cAMP production) in the

presence of varying concentrations of a MOR agonist (e.g., DAMGO, fentanyl).[13]

Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using

commercially available kits (e.g., ELISA-based).
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Analysis: Concentration-response curves for the agonist are generated, and parameters

such as EC₅₀ and Eₘₐₓ are calculated to quantify the antagonistic effect of MCAM.[13]

In Vivo Ventilatory Depression Studies
Objective: To determine if MCAM can prevent or reverse opioid-induced respiratory

depression.

Methodology:

Animal Model: Studies are conducted in rats or nonhuman primates.[1][14]

Measurement: Ventilation parameters (e.g., respiratory rate, tidal volume, minute volume)

are measured using whole-body plethysmography.[1]

Reversal Protocol: Animals are administered a potent opioid like fentanyl to induce

ventilatory depression. Once depression is established, MCAM or naloxone is

administered intravenously, and ventilation is monitored.[14]

Prevention Protocol: Animals are pre-treated with MCAM (subcutaneously or

intravenously). At various time points after pre-treatment (e.g., 1 day, 3 days), they are

challenged with fentanyl, and the degree of ventilatory depression is measured and

compared to control animals.[1][14]
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Experimental workflow for a ventilatory depression reversal study.
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Drug Self-Administration Studies
Objective: To evaluate MCAM's ability to block the reinforcing effects of opioids.

Methodology:

Surgical Preparation: Rhesus monkeys are surgically fitted with intravenous catheters.[9]

Training: Monkeys are trained to self-administer an opioid (e.g., heroin, fentanyl) by

pressing a lever to receive an intravenous infusion of the drug.[1][9]

Testing: Once responding is stable, MCAM or naltrexone is administered (e.g.,

subcutaneously) prior to the self-administration session.[9][10]

Data Collection: The number of infusions self-administered is recorded. To test for

selectivity, the effect of MCAM on the self-administration of a non-opioid drug, like cocaine,

is also assessed.[1][9]

Duration of Action: The number of self-administered infusions is monitored in subsequent

daily sessions to determine how long the antagonist effect of a single MCAM dose

persists.[1]

Conclusion
Methocinnamox represents a significant advancement in the field of opioid receptor

pharmacology. Its discovery as a pseudo-irreversible, insurmountable MOR antagonist with an

exceptionally long duration of action provides a novel mechanism for the treatment of opioid

use disorder and overdose.[1][3] The comprehensive preclinical data gathered through rigorous

in vitro and in vivo studies have established a solid foundation for its therapeutic potential.[2] As

MCAM progresses towards clinical trials, it holds the promise of becoming a life-saving

medication that could address many of the limitations of current opioid antagonists.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7547678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7547678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7547678/
https://researchportal.bath.ac.uk/en/publications/effects-of-acute-and-repeated-treatment-with-methocinnamox-a-mu-o/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7547678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://www.benchchem.com/product/b1462759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://www.researchgate.net/publication/361038142_The_Potential_of_Methocinnamox_as_a_Future_Treatment_for_Opioid_Use_Disorder_A_Narrative_Review
https://scholars.uthscsa.edu/en/publications/behavioral-pharmacology-of-methocinnamox-a-potential-new-treatmen/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://news.uthscsa.edu/university-awarded-12-million-to-further-develop-opioid-use-disorder-drug/
https://www.benchchem.com/product/b1462759?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Behavioral pharmacology of methocinnamox: A potential new treatment for opioid
overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

2. scholars.uthscsa.edu [scholars.uthscsa.edu]

3. researchgate.net [researchgate.net]

4. Methocinnamox - Wikipedia [en.wikipedia.org]

5. Methoclocinnamox - Wikipedia [en.wikipedia.org]

6. The Potential of Methocinnamox as a Future Treatment for Opioid Use Disorder: A
Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

7. news.uthscsa.edu [news.uthscsa.edu]

8. Methocinnamox Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid
Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC
[pmc.ncbi.nlm.nih.gov]

9. Effects of acute and repeated treatment with methocinnamox, a mu opioid receptor
antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

11. mdpi.com [mdpi.com]

12. Long-term antagonism and allosteric regulation of mu opioid receptors by the novel
ligand, methocinnamox - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel
ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]

14. Methocinnamox Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Methocinnamox discovery and synthesis]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462759#methocinnamox-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281830/
https://scholars.uthscsa.edu/en/publications/behavioral-pharmacology-of-methocinnamox-a-potential-new-treatmen/
https://www.researchgate.net/publication/361038142_The_Potential_of_Methocinnamox_as_a_Future_Treatment_for_Opioid_Use_Disorder_A_Narrative_Review
https://en.wikipedia.org/wiki/Methocinnamox
https://en.wikipedia.org/wiki/Methoclocinnamox
https://pmc.ncbi.nlm.nih.gov/articles/PMC9149874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9149874/
https://news.uthscsa.edu/university-awarded-12-million-to-further-develop-opioid-use-disorder-drug/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7547678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7547678/
https://researchportal.bath.ac.uk/en/publications/effects-of-acute-and-repeated-treatment-with-methocinnamox-a-mu-o/
https://www.mdpi.com/2226-4787/10/3/48
https://pubmed.ncbi.nlm.nih.gov/34713624/
https://pubmed.ncbi.nlm.nih.gov/34713624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8554411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8554411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7985616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7985616/
https://www.benchchem.com/product/b1462759#methocinnamox-discovery-and-synthesis
https://www.benchchem.com/product/b1462759#methocinnamox-discovery-and-synthesis
https://www.benchchem.com/product/b1462759#methocinnamox-discovery-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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